4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine
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Overview
Description
4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine is a chemical compound that features a morpholine ring attached to a thiophene ring substituted with an iodine atom and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine typically involves the iodination of a thiophene ring followed by sulfonylation and subsequent attachment of the morpholine ring. A common synthetic route includes:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonylation: The iodinated thiophene undergoes sulfonylation using a sulfonyl chloride in the presence of a base like pyridine.
Morpholine Attachment: The sulfonylated iodothiophene is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted thiophenes
- Oxidized or reduced thiophene derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
- 4-[(5-Bromothiophen-2-yl)sulfonyl]morpholine
- 4-[(5-Chlorothiophen-2-yl)sulfonyl]morpholine
- 4-[(5-Fluorothiophen-2-yl)sulfonyl]morpholine
Comparison:
Uniqueness: The iodine atom in 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine provides unique reactivity compared to its bromine, chlorine, and fluorine counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
Applications: While all these compounds can be used in similar applications, the specific reactivity of the iodine-substituted compound can make it more suitable for certain synthetic routes and reactions.
Properties
Molecular Formula |
C8H10INO3S2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-(5-iodothiophen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H10INO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2 |
InChI Key |
NLLYWADPOIJUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)I |
Origin of Product |
United States |
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